1-Bromodecane
Overview
Description
C₁₀H₂₁Br . It is a colorless to light yellow liquid that is slightly soluble in water but miscible with most organic solvents. This compound is primarily used as an alkylating agent in organic synthesis, where it introduces a decyl group into various molecules .
Mechanism of Action
Target of Action
1-Bromodecane, also known as decyl bromide, is a long-chain alkylating agent . Its primary targets are organic molecules in biological applications, where it introduces lipophilic groups to improve their hydrophobicity .
Mode of Action
This compound interacts with its targets through alkylation . In this process, it donates an alkyl group to the target molecule, thereby modifying its properties. For instance, it can react with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide .
Biochemical Pathways
It’s known that the compound participates in the alkylation of pentaerythritol, introducing two lipophilic groups . This process can affect the solubility and reactivity of the target molecule, potentially influencing various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target molecules and biological systems. By introducing lipophilic groups to target molecules, this compound can enhance their hydrophobicity . This can influence the target molecule’s interactions with other molecules and its role in cellular processes.
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromodecane can be synthesized through the reaction of decanol with hydrobromic acid in the presence of sulfuric acid. The reaction involves heating the mixture to around 90-95°C and stirring for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of decane. This process involves the reaction of decane with bromine in the presence of a catalyst, typically iron or aluminum bromide, under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromodecane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used to replace the bromine atom with a hydroxyl or cyano group, respectively.
Elimination Reactions: In the presence of a strong base like potassium tert-butoxide, this compound can undergo elimination to form 1-decene.
Major Products:
Nucleophilic Substitution: The major products include decanol (from hydroxide substitution) and decanenitrile (from cyanide substitution).
Elimination: The major product is 1-decene.
Scientific Research Applications
1-Bromodecane has several applications in scientific research:
Comparison with Similar Compounds
- 1-Bromododecane (C₁₂H₂₅Br)
- 1-Bromotetradecane (C₁₄H₂₉Br)
- 1-Bromooctane (C₈H₁₇Br)
- 1-Bromohexadecane (C₁₆H₃₃Br)
- 1-Bromoundecane (C₁₁H₂₃Br)
Uniqueness: 1-Bromodecane is unique due to its optimal chain length, which provides a balance between reactivity and solubility. This makes it particularly useful in the synthesis of surfactants and other compounds where a decyl group is desired .
Properties
IUPAC Name |
1-bromodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSJFSOOQERIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051581 | |
Record name | 1-Bromodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, light yellow liquid; [Aldrich MSDS] | |
Record name | Decane, 1-bromo- | |
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Record name | Decyl bromide | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | Decyl bromide | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
112-29-8 | |
Record name | 1-Bromodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMODECANE | |
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Record name | Decane, 1-bromo- | |
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Record name | 1-Bromodecane | |
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Record name | 1-bromodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.596 | |
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Record name | Decyl bromide | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2JDF9ZCB6 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Bromodecane?
A1: this compound has a molecular formula of C10H21Br and a molecular weight of 221.19 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , , , , , ]
Q3: Is this compound compatible with organic solvents?
A3: Yes, this compound exhibits good solubility in common organic solvents like cyclohexane, toluene, dichloromethane, and dimethylformamide. [, , , ]
Q4: Can this compound be used as a reagent in chemical synthesis?
A4: Yes, this compound serves as a useful alkylating agent in organic synthesis, particularly in reactions like nucleophilic substitutions. [, , , ] For instance, it reacts with inorganic salts containing hard-basic nucleophilic anions in the presence of silica gel-supported ionenes. [] It has also been used in the synthesis of alkyl-substituted pyridium bromide quaternary ammonium salts through alkylation reactions with nicotinamide. []
Q5: Are there catalytic applications involving this compound as a substrate?
A5: Yes, this compound has been studied as a substrate in catalytic reduction reactions. For example, Milstein's complex (PNN)RuHCl(CO) catalyzes the reduction of this compound using isopropanol as a hydrogen source. [] Another study explored the electrochemical reduction of this compound at a mercury cathode in dimethylformamide. [] Additionally, researchers investigated the catalytic reduction of this compound by electrogenerated, structurally modified nickel(I) salen. []
Q6: Have there been any computational studies involving this compound?
A6: While specific computational studies focusing solely on this compound might be limited within the provided research, its structural analogs and related compounds have been subjected to computational analysis, including molecular modeling and QSAR studies. These studies provide valuable insights into the structure-activity relationships and physicochemical properties of halogenated alkanes. [, , ]
Q7: How does the length of the alkyl chain in bromoalkanes affect their properties?
A7: Studies investigating a series of 1-bromoalkanes, including this compound, revealed a correlation between the alkyl chain length and various physicochemical properties. Increasing the chain length generally leads to higher melting points, boiling points, and lipophilicity. These trends can influence the compound's behavior in biological systems, including its membrane permeability and interactions with enzymes. [, , , ]
Q8: What analytical methods are commonly used to characterize and quantify this compound?
A8: Common techniques for analyzing this compound include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods help determine its purity, identify any impurities, and confirm its chemical structure. [, , , , , , , , , , ]
Q9: What is known about the environmental fate and degradation of this compound?
A9: this compound can be degraded through various methods, including reductive dehalogenation using nickel-aluminum alloy in a potassium hydroxide solution. This method effectively replaces the bromine atom with a hydrogen atom, rendering the compound non-mutagenic. [] Additionally, refluxing this compound with ethanolic potassium hydroxide leads to the formation of the corresponding ethyl ether. []
Q10: Are there any other notable applications of this compound in research?
A10: this compound has found use in synthesizing various other compounds, such as O-decanoxylbenzoic O-phenyl azobenzene ester liquid crystal, through a multi-step synthesis involving diazotization, coupling, esterification, and Williamson reactions. [] It's also employed in the synthesis of surfactants, specifically cationic gemini surfactants, from pentaerythritol, which demonstrate enhanced surface-active properties. [] Additionally, researchers utilize this compound in preparing alkane-modified polyallylamine nanoparticles, aiming to improve their transfection efficiency as gene carriers. []
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